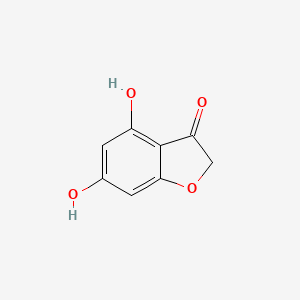

4,6-dihydroxybenzofuran-3(2H)-one

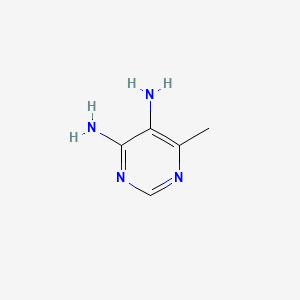

描述

4,6-dihydroxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H6O4 . It has a molecular weight of 166.13 . The compound is light-red to brown in solid form .

Synthesis Analysis

The synthesis of 4,6-dihydroxybenzofuran-3(2H)-one involves the use of potassium hydroxide in ethanol and water under reflux conditions . The reaction is carried out until the starting material completely disappears, as indicated by TLC . After cooling, ethanol is removed under reduced pressure, and the residue is diluted into distilled water . An aqueous solution of hydrochloric acid (10%) is added to adjust the pH to 2-3 . The mixture is then extracted with ethyl acetate or dichloromethane . The combined organic layers are washed with water and brine, dried over MgSO4, filtered off, and concentrated under reduced pressure to afford the corresponding crude (Z)-2-benzylidenebenzofuran-3(2H)-one derivative .Molecular Structure Analysis

The molecular structure of 4,6-dihydroxybenzofuran-3(2H)-one contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 aromatic ether .Physical And Chemical Properties Analysis

4,6-dihydroxybenzofuran-3(2H)-one is a light-red to brown solid . It has a molecular weight of 166.13 .科学研究应用

-

Antioxidant Activity

- Application : 4,6-dihydroxybenzofuran-3(2H)-one has been found to have strong antioxidative activity .

- Method : The compound was isolated from the black colored rice bran of Oryza sativa cv. Heugjinjubyeo. Its structure was elucidated on the basis of spectral data .

- Results : This compound showed strong antioxidative activity in a 1,1-diphenyl-2-picrylhydrazyl free radical scavenging assay .

-

Inhibitor of SARS-CoV-2 Targets

- Application : 4,6-dihydroxybenzofuran-3(2H)-one has been identified as a multiple inhibitor of SARS-CoV-2 targets .

- Method : The identification was made through a systematic molecular modelling approach .

- Results : The specific results or outcomes of this application were not provided in the source .

- Cytotoxicity Evaluation

- Application : 4,6-dihydroxybenzofuran-3(2H)-one has been used in the synthesis of derivatives that have been evaluated for their cytotoxicity .

- Method : The compound was isolated from the seeds of Syzygium nervosum A.Cunn. ex DC. and used to synthesize various derivatives through acylation, alkylations, and sulfonylation .

- Results : Most derivatives exhibited higher cytotoxicity than the original compound. In particular, 4′-O-caproylated-DMC and 4′-O-methylated-DMC displayed the strongest cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 μM, respectively . Additionally, 4′-O-benzylated-DMC demonstrated the strongest cytotoxicity against A-549 and FaDu with IC50 values of 9.99 and 13.98 μM, respectively .

-

Antimicrobial Activity

- Application : Some derivatives of 4,6-dihydroxybenzofuran-3(2H)-one have been evaluated for their antimicrobial activity .

- Method : The compound was used to synthesize various derivatives, which were then tested for their antimicrobial activity .

- Results : Most of the derivatives lacked antimicrobial activity .

-

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

- Application : A derivative of 4,6-dihydroxybenzofuran-3(2H)-one, specifically 4′-O-benzylated-DMC, has been found to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation .

- Method : The interaction was identified through molecular docking simulation studies .

- Results : The 4′-O-benzylated-DMC displayed lower binding energy than the original compound, indicating key interactions with amino acid residues of CDK2 .

属性

IUPAC Name |

4,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSLRXQDYBYKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280906 | |

| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dihydroxybenzofuran-3(2H)-one | |

CAS RN |

3260-49-9 | |

| Record name | 3260-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

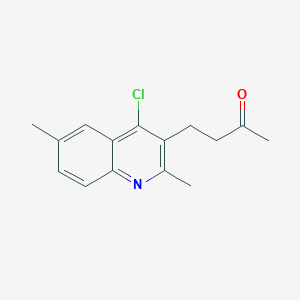

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1593561.png)

![7H,11H-Benz[de]imidazo[4',5':5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione, 10,12-dihydro-](/img/structure/B1593565.png)